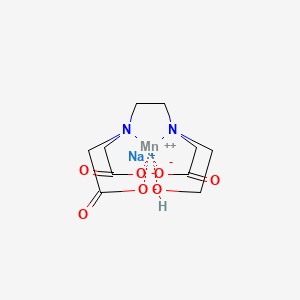![molecular formula C16H15CuN3Na2O9S2+2 B13767784 Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium CAS No. 72152-69-3](/img/structure/B13767784.png)
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium is a complex organic compound that features a cuprate core. This compound is notable for its unique structure, which includes a hydroxy group, a phenylamino carbonyl group, and a benzenedisulfonato group. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the formation of the azo compound through a diazotization reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This salt then couples with another aromatic compound to form the azo linkage.
Introduction of the Hydroxy and Carbonyl Groups: The hydroxy and carbonyl groups are introduced through subsequent reactions, such as hydroxylation and oxidation.
Sulfonation: The benzenedisulfonato group is introduced through a sulfonation reaction, where the aromatic ring is treated with sulfuric acid or a sulfonating agent.
Complexation with Copper: The final step involves the complexation of the organic ligand with a copper salt, such as copper sulfate, under basic conditions to form the cuprate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonato groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the azo group produces primary amines.
科学的研究の応用
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein-ligand binding.
Industry: The compound is used in the synthesis of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism by which Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium exerts its effects involves its ability to coordinate with metal ions. The hydroxy, carbonyl, and sulfonato groups act as ligands, binding to metal centers and forming stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, altering their structure and function.
類似化合物との比較
Similar Compounds
- **Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, monosodium
- **Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, dipotassium
Uniqueness
The disodium variant of this compound is unique due to its specific ionic form, which affects its solubility, stability, and reactivity. The presence of two sodium ions enhances its solubility in water, making it more suitable for aqueous applications compared to its monosodium and dipotassium counterparts.
特性
CAS番号 |
72152-69-3 |
|---|---|
分子式 |
C16H15CuN3Na2O9S2+2 |
分子量 |
567.0 g/mol |
IUPAC名 |
disodium;5-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]-4-hydroxybenzene-1,3-disulfonic acid;copper |
InChI |
InChI=1S/C16H15N3O9S2.Cu.2Na/c1-9(20)14(16(22)17-10-5-3-2-4-6-10)19-18-12-7-11(29(23,24)25)8-13(15(12)21)30(26,27)28;;;/h2-8,20-21H,1H3,(H,17,22)(H,23,24,25)(H,26,27,28);;;/q;;2*+1 |
InChIキー |
KCXYDCQYYAMXSQ-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)O)O.[Na+].[Na+].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)




